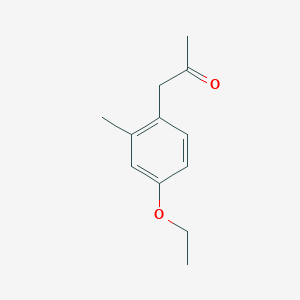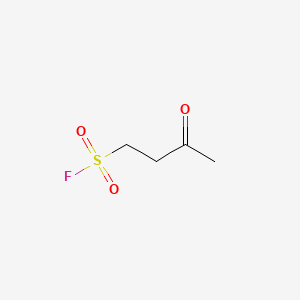
3-Oxobutane-1-sulfonylfluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxobutane-1-sulfonylfluoride is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a sulfonyl fluoride group, which is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobutane-1-sulfonylfluoride can be achieved through various methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions . This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods
In an industrial setting, the production of sulfonyl fluorides, including this compound, often involves the use of phase transfer catalysts to facilitate the reaction between sulfonyl chlorides and fluoride sources . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxobutane-1-sulfonylfluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates.
Hydrolysis: Under basic conditions, the compound can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, phenoxides, and enolates. The reactions typically occur under mild conditions, making them suitable for a wide range of applications .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, aryl nonaflates, and alkenyl nonaflates . These products are valuable intermediates in organic synthesis and other applications.
Applications De Recherche Scientifique
3-Oxobutane-1-sulfonylfluoride has found widespread applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and nonaflates.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification due to its ability to react with specific amino acid residues.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Oxobutane-1-sulfonylfluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic and can readily react with nucleophilic sites on proteins and other biomolecules . The molecular targets and pathways involved in its action include enzyme active sites and other nucleophilic residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Oxobutane-1-sulfonylfluoride include other sulfonyl fluorides such as:
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to other sulfonyl fluorides . Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in applications requiring selective modification of biomolecules .
Propriétés
Formule moléculaire |
C4H7FO3S |
|---|---|
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
3-oxobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H7FO3S/c1-4(6)2-3-9(5,7)8/h2-3H2,1H3 |
Clé InChI |
DYCOEXNODWKBOA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


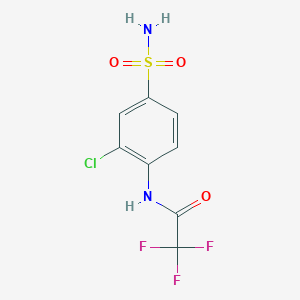
![Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate](/img/structure/B13524004.png)
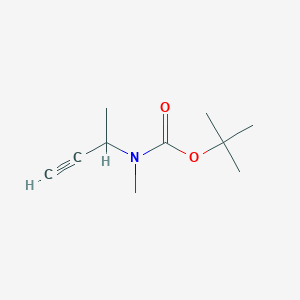
![3-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13524015.png)
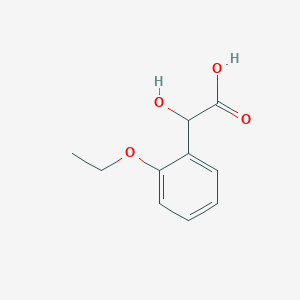
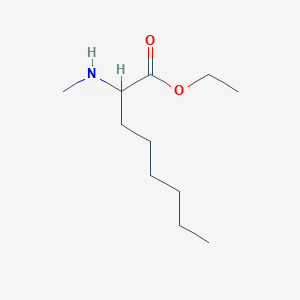
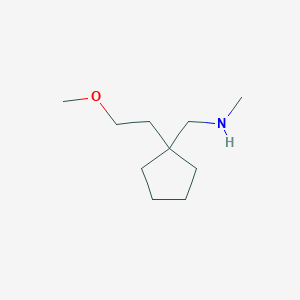
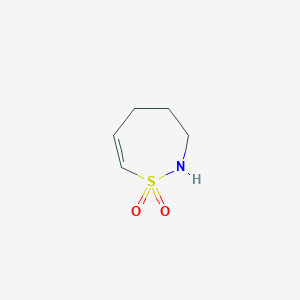
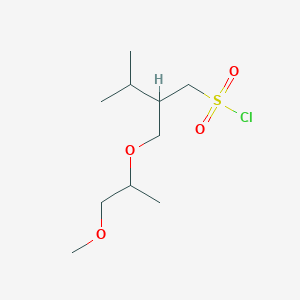
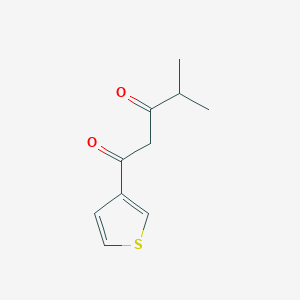
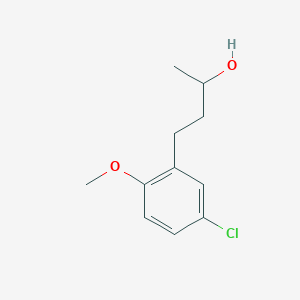
![2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)aceticacid](/img/structure/B13524059.png)
![rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride](/img/structure/B13524062.png)
